

Independent Verification of Lancilactone C Total Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: *Lancilactone C*

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An analysis of the first total synthesis of **Lancilactone C**, which led to the revision of its proposed structure. As of this publication, no independent replication of the total synthesis has been reported.

This guide provides a detailed comparison and analysis of the first and only reported total synthesis of **Lancilactone C**, a triterpenoid with notable anti-HIV activity. The synthesis, accomplished by the research group of Chihiro Tsukano at Kyoto University, revealed that the originally proposed structure of **Lancilactone C** was incorrect.^{[1][2][3]} This document serves as a guide for researchers, scientists, and drug development professionals by presenting a comparison between the initially proposed and the synthetically verified structures, detailing the experimental protocols of the successful synthesis, and visualizing the key chemical transformations and logical framework of the structural revision.

Structural Revision: A Tale of Two Molecules

The total synthesis of the proposed structure of **Lancilactone C** yielded a compound whose spectroscopic data did not match that of the natural product. This discrepancy prompted a re-evaluation of the proposed structure and, ultimately, its revision. The key differences are highlighted in the table below, which compares selected ¹H and ¹³C NMR data of the synthesized proposed structure, the synthesized revised structure, and the natural isolate.

Table 1: Comparison of ¹³C and ¹H NMR Data for **Lancilactone C** Structures

Position	Proposed Structure (Calculated ^{13}C)	Synthesized		Synthesized		Synthesized
		Proposed Structure (^{13}C)	Natural Isolate (^{13}C)	Revised Structure (^{13}C)	Natural Isolate (^1H)	Revised Structure (^1H)
C-1	134.2	134.0	129.8	129.8	6.18 (d, $J = 5.5$ Hz)	6.18 (d, $J = 5.5$ Hz)
C-2	125.9	125.7	126.3	126.3	5.95 (dd, $J = 11.0, 5.5$ Hz)	5.95 (dd, $J = 11.0, 5.5$ Hz)
C-3	128.4	128.2	124.9	124.9	6.47 (dd, $J = 11.0, 7.3$ Hz)	6.47 (dd, $J = 11.0, 7.3$ Hz)
C-4	130.1	129.9	133.2	133.2	6.01 (d, $J = 7.3$ Hz)	6.01 (d, $J = 7.3$ Hz)
C-5	136.2	136.0	135.4	135.4	-	-
C-6	132.8	132.6	131.9	131.9	-	-
C-7	140.1	139.9	142.3	142.3	-	-
C-8	145.2	145.0	148.5	148.5	-	-
C-9	50.1	49.9	51.2	51.2	1.88 (m)	1.88 (m)
C-10	42.3	42.1	41.7	41.7	-	-
C-11	21.9	21.7	22.1	22.1	1.45 (m), 1.65 (m)	1.45 (m), 1.65 (m)
C-12	34.1	33.9	33.6	33.6	1.35 (m), 1.55 (m)	1.35 (m), 1.55 (m)
C-13	48.2	48.0	48.1	48.1	1.75 (m)	1.75 (m)
C-14	171.1	170.9	170.5	170.5	-	-
C-15	118.9	118.7	118.2	118.2	5.45 (s)	5.45 (s)

C-16	159.2	159.0	159.8	159.8	-	-
C-17	21.3	21.1	21.4	21.4	1.85 (s)	1.85 (s)
C-18	20.9	20.7	20.5	20.5	1.01 (s)	1.01 (s)
C-19	33.5	33.3	33.2	33.2	1.25 (m), 1.95 (m)	1.25 (m), 1.95 (m)
C-20	29.8	29.6	29.7	29.7	0.95 (d, $J =$ 6.4 Hz)	0.95 (d, $J =$ 6.4 Hz)
C-21	22.8	22.6	22.7	22.7	0.85 (d, $J =$ 6.4 Hz)	0.85 (d, $J =$ 6.4 Hz)

Note: Data extracted from the supporting information of the primary publication. Some calculated values for the proposed structure are included for comparison.

The successful synthesis of the revised structure, whose spectroscopic data was in full agreement with the natural isolate, confirmed the structural reassignment.[4][5]

Key Synthetic Strategy and Experimental Protocols

The total synthesis of **Lancilactone C** was achieved through a multi-step sequence, the cornerstone of which is a domino [4+3] cycloaddition reaction.[1][4] This key transformation constructs the unique seven-membered ring system of the molecule. Below are the detailed experimental protocols for key steps in the synthesis of the revised structure of **Lancilactone C**.

Experimental Protocol for the Domino [4+3] Cycloaddition Reaction:

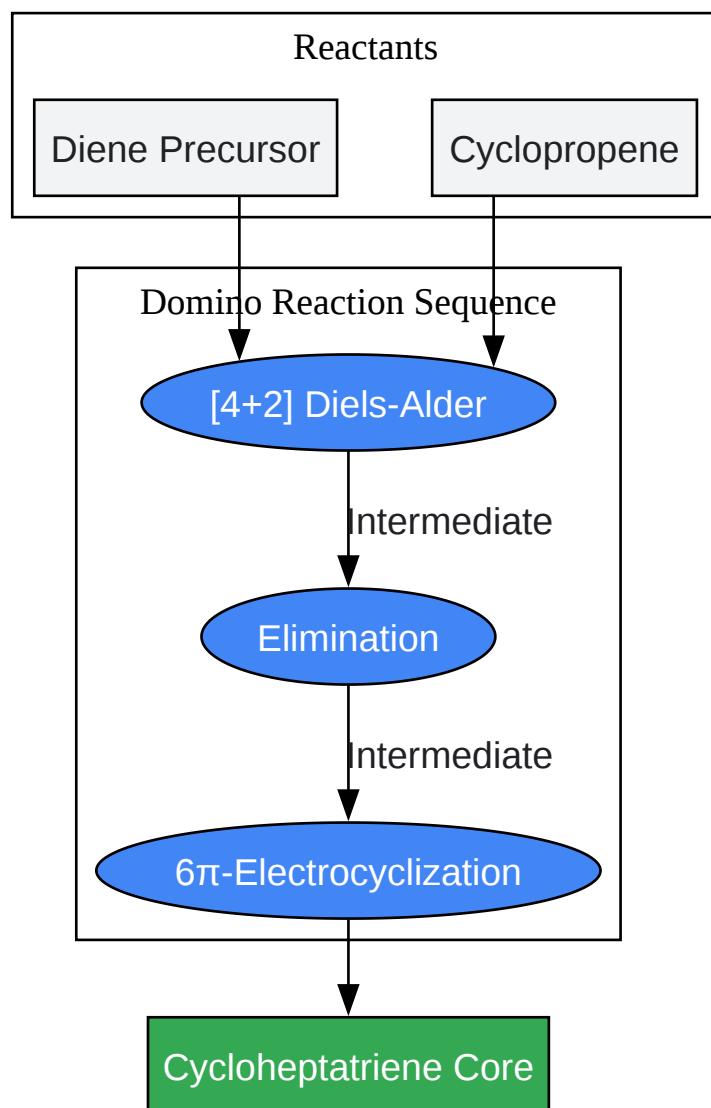
To a solution of the diene precursor (1.0 eq) in toluene (0.1 M) is added the cyclopropene coupling partner (1.5 eq). The reaction mixture is heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the cycloheptatriene product.

Experimental Protocol for the Final Deprotection and Lactonization:

To a solution of the protected precursor (1.0 eq) in a 3:1:1 mixture of THF/H₂O/AcOH (0.05 M) is added zinc dust (10 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography to yield the final product, **Lancilactone C**.

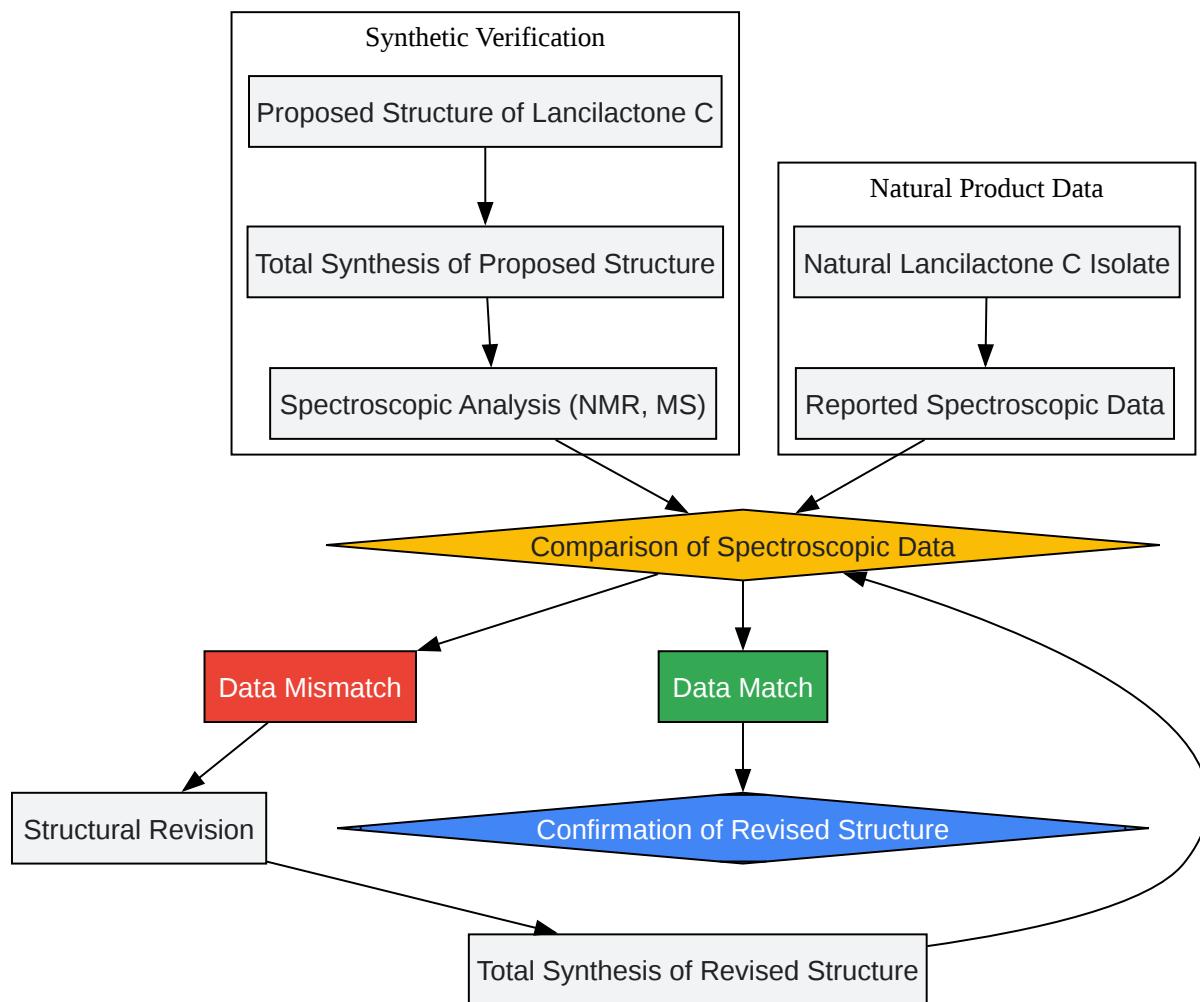
Visualizing the Chemistry and Logic

To better understand the pivotal aspects of this research, the following diagrams illustrate the key reaction and the logical process of the structural revision.



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Caption: Key Domino [4+3] Cycloaddition Reaction Workflow.



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Caption: Logical Workflow of the Structural Revision of **Lancilactone C**.

Conclusion

The total synthesis of **Lancilactone C** by Tsukano and coworkers stands as a significant achievement in natural product synthesis.^{[2][3]} Not only did it provide the first synthetic route to this biologically important molecule, but it also corrected the initially proposed structure.^{[1][4]} The innovative use of a domino [4+3] cycloaddition reaction to construct the challenging seven-membered ring is a highlight of their strategy.^{[1][4]} This guide provides a comprehensive overview of this work, offering valuable insights for the scientific community. The detailed protocols and comparative data serve as a foundation for future research in this area, including potential independent verifications of the synthesis and further exploration of the biological activities of **Lancilactone C** and its analogs.

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